molecular formula C12H11NO2 B13725832 3-(p-Tolyl)-1H-pyrrole-2-carboxylic acid

3-(p-Tolyl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B13725832
M. Wt: 201.22 g/mol
InChI Key: AYWSZEPRNRAOPV-UHFFFAOYSA-N
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Description

3-(p-Tolyl)-1H-pyrrole-2-carboxylic acid is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a p-tolyl group at the 3-position and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(p-Tolyl)-1H-pyrrole-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of p-toluidine with ethyl acetoacetate in the presence of a strong acid can yield the desired pyrrole derivative. Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the p-tolyl group onto a pyrrole ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production. Continuous flow reactors and automated synthesis platforms are often employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(p-Tolyl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2,3-dicarboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve selective substitution.

Major Products Formed

The major products formed from these reactions include various substituted pyrrole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

3-(p-Tolyl)-1H-pyrrole-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(p-Tolyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(p-Tolyl)-1H-pyrrole-2-carboxylic acid is unique due to its specific combination of a pyrrole ring and a p-tolyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

3-(4-methylphenyl)-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C12H11NO2/c1-8-2-4-9(5-3-8)10-6-7-13-11(10)12(14)15/h2-7,13H,1H3,(H,14,15)

InChI Key

AYWSZEPRNRAOPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(NC=C2)C(=O)O

Origin of Product

United States

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